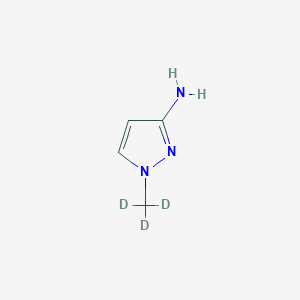
1-(Trideuteriomethyl)pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE is a deuterated analog of 1H-pyrazol-3-amine, where the hydrogen atoms in the methyl group are replaced with deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine. The final step involves the reaction of methyl-d3-amine with appropriate reagents to form 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase-transfer catalysts and inert solvents is crucial in scaling up the production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces different amine derivatives .
Applications De Recherche Scientifique
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound is employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered biological activity. This property is particularly useful in the development of deuterated drugs, where the presence of deuterium can enhance the stability and efficacy of the drug .
Comparaison Avec Des Composés Similaires
1-(METHYL-D3)-1H-PYRAZOL-3-AMINE can be compared with other similar compounds such as:
1H-Pyrazol-3-amine: The non-deuterated analog, which has different metabolic and chemical properties.
1-(METHYL-D3)-1H-PYRAZOL-4-AMINE: A positional isomer with the deuterium atoms in a different position.
1-(METHYL-D3)-1H-IMIDAZOL-3-AMINE: A structurally similar compound with an imidazole ring instead of a pyrazole ring
The uniqueness of 1-(METHYL-D3)-1H-PYRAZOL-3-AMINE lies in its deuterium content, which imparts distinct chemical and biological properties compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C4H7N3 |
|---|---|
Poids moléculaire |
100.14 g/mol |
Nom IUPAC |
1-(trideuteriomethyl)pyrazol-3-amine |
InChI |
InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)/i1D3 |
Clé InChI |
MOGQNVSKBCVIPW-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=CC(=N1)N |
SMILES canonique |
CN1C=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


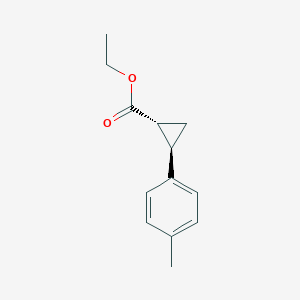
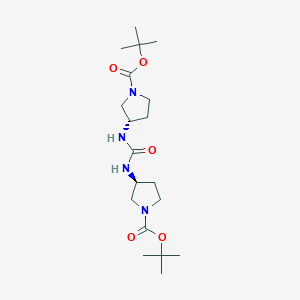
![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)


![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
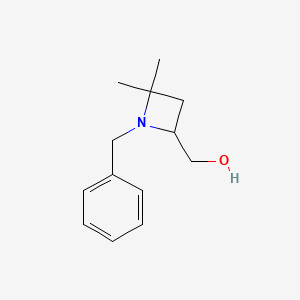

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)

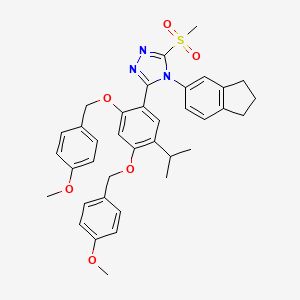
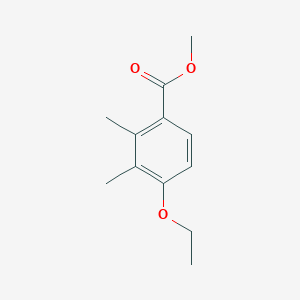
![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
